molecular formula C12H10ClN3O B8596966 2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide

2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide

Cat. No. B8596966
M. Wt: 247.68 g/mol
InChI Key: OEFOIXIJSWWQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-pyridin-3-yl)-N-pyridin-2-yl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C12H10ClN3O/c13-10-5-4-9(8-15-10)7-12(17)16-11-3-1-2-6-14-11/h1-6,8H,7H2,(H,14,16,17)

InChI Key

OEFOIXIJSWWQIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under inert atmosphere, 6.2 g (38.5 mmol) of N,N-carbodiimidazole is added to a suspension of 6 g (35 mmol) of 2-chloropyridylacetic acid in anhydrous THF (90 ml) at room temperature. The reaction mixture is stirred at this temperature for 2 hours, then 5.4 g (57.7 mmol) of 2-aminopyridine is added and the mixture is heated for 2 hours under reflux. 200 ml of dichloromethane is added to the reaction mixture, cooled beforehand to room temperature, the organic phase thus obtained is washed with a saturated solution of ammonium chloride, then with an aqueous solution of soda (1N), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue is purified by silica gel flash chromatography (eluent: A/B=dichloromethane/ethyl acetate 0% to 70% of B). 5.6 g of compound is obtained in the form of a white powder. Yield 65%. Melting point: 130° C. MH+: 248 (Tr: 5.6 min, condition 1).
[Compound]
Name
N,N-carbodiimidazole
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

Under an inert atmosphere, 6.23 g (38.5 mmol) of N,N-carbonyldiimidazole are added to a suspension of 6 g (35 mmol) of 2-chloropyridylacetic acid in anhydrous THF (90 ml) at room temperature. The reaction mixture is stirred at this temperature for 2 hours, 5.43 g (57.7 mmol) of 2-aminopyridine are then added and the mixture is refluxed for 2 hours. 200 ml of dichloromethane are added to the reaction mixture, cooled to room temperature, and the organic phase thus obtained is washed with saturated ammonium chloride solution and then with aqueous sodium hydroxide solution (1N), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: dichloromethane/ethyl acetate, from 0% to 70% ethyl acetate). 5.6 g of compound are obtained in the form of a white powder. Yield 65%. Melting point: 130° C. MH+: 248.1 (tr: 5.45 min., condition 1).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
65%

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